2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran
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Overview
Description
2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran is a chemical compound belonging to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmacological properties, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran can be achieved through multicomponent reactions (MCRs). These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through a Michael addition followed by intramolecular cyclization .
Chemical Reactions Analysis
2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anti-inflammatory agent. Additionally, it is used in the polymer industry for the synthesis of various polymeric materials .
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran can be compared with other pyran derivatives such as 3,4-dihydro-2H-pyran and 2,5,5,8a-tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene. While these compounds share a similar pyran ring structure, this compound is unique due to its specific substituents and the resulting biological and chemical properties .
Properties
CAS No. |
90679-66-6 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-ethoxy-2,3,4,4a,5,8a-hexahydropyrano[2,3-b]pyran |
InChI |
InChI=1S/C10H16O3/c1-2-11-9-6-5-8-4-3-7-12-10(8)13-9/h3,7-10H,2,4-6H2,1H3 |
InChI Key |
FBVMQIWEYYTVJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC2CC=COC2O1 |
Origin of Product |
United States |
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